molecular formula C10H21N B1353025 4-Cyclohexylbutan-1-amine CAS No. 4441-59-2

4-Cyclohexylbutan-1-amine

Cat. No. B1353025
CAS RN: 4441-59-2
M. Wt: 155.28 g/mol
InChI Key: NQJLVGQKPMVHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylbutan-1-amine is a chemical compound with the molecular formula C10H21N . It is used for research and development purposes .


Molecular Structure Analysis

4-Cyclohexylbutan-1-amine contains a total of 32 bonds; 11 non-H bonds, 4 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

4-Cyclohexylbutan-1-amine has a molecular weight of 155.28 . It has a boiling point of 73 °C at a pressure of 1 Torr, and a predicted density of 0.859±0.06 g/cm3 . The pKa is predicted to be 10.66±0.10 .

Scientific Research Applications

1. Development of Cyclohexadiene-Based Surrogates

Research led by Walker and Oestreich (2019) focused on developing cyclohexa-1,4-diene-based surrogates for challenging compounds. Their work, primarily in silylium ion chemistry, has expanded to include surrogates for various species like hydrocarbons and mineral acids, suggesting potential applications of similar structures like 4-Cyclohexylbutan-1-amine in creating stable alternatives to volatile or explosive compounds (Walker & Oestreich, 2019).

2. Catalyst Development for Reductive Amination

Guo et al. (2019) investigated the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone. They demonstrated that catalyst morphology significantly impacts the yield of cyclopentylamine, an application that could be extended to related compounds like 4-Cyclohexylbutan-1-amine for synthesizing value-added chemicals in industries like pharmaceuticals and cosmetics (Guo et al., 2019).

3. Asymmetric Cycloaddition Reactions

Cheng et al. (2015) developed chiral secondary amine-promoted asymmetric cycloadditions, utilizing structures similar to 4-Cyclohexylbutan-1-amine. This method can potentially be applied to create various substituted cyclohexenes, highlighting the relevance of such compounds in stereoselective synthesis (Cheng et al., 2015).

4. NHC-Catalyzed Amination

Huang et al. (2019) described an NHC-catalyzed α-carbon amination using cyclohexadiene-1,2-diimines, leading to the production of optically enriched dihydroquinoxalines. This study underscores the potential of amines like 4-Cyclohexylbutan-1-amine in catalysis and synthesis of biologically relevant molecules (Huang et al., 2019).

5. Transfer Hydrogenation Using Cyclohexadienes

Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation. While the focus was on imine reduction and reductive amination, this research indicates the potentialutility of related compounds like 4-Cyclohexylbutan-1-amine in novel transfer hydrogenation processes (Chatterjee & Oestreich, 2016).

6. Photopolymerization and 3D Printing Applications

Chen et al. (2021) synthesized dyes based on 2,5-diethylene-cyclopentane-1-one for photopolymerization, demonstrating the potential of cyclohexane derivatives in advanced manufacturing techniques like 3D printing. Their work could guide the application of compounds like 4-Cyclohexylbutan-1-amine in materials science and engineering (Chen et al., 2021).

7. Nucleophilic Substitution and Ring Expansion Reactions

Fujita et al. (2004) explored the nucleophilic substitution reaction of cyclohexenyl iodonium salts, leading to the generation of cyclohexyne intermediates. This research could be relevant for understanding the reactivity and potential applications of similar compounds like 4-Cyclohexylbutan-1-amine in organic synthesis (Fujita et al., 2004).

8. Extraction of Organic Acids

Inci and Uslu (2005) investigated the extraction of citric acid using organic solutions of amines, highlighting the utility of cyclohexane derivatives in separation processes. This study suggests potential applications for 4-Cyclohexylbutan-1-amine in industrial separation techniques (Inci & Uslu, 2005).

9. Synthesis of Bicyclic Compounds

Goh et al. (2014) developed a new route to synthesize bicyclo[1.1.1]pentan-1-amine, underlining the significance of amines like 4-Cyclohexylbutan-1-amine in the synthesis of complex bicyclic structures for medicinal chemistry (Goh et al., 2014).

10. Palladium-Catalyzed Amination

Reddy and Tanaka (1997) described a palladium-catalyzed amination of aryl chlorides, which could be extended to the amination of compounds like 4-Cyclohexylbutan-1-amine. This process is relevant for synthesizing aryl amines, important in pharmaceuticals and organic synthesis (Reddy & Tanaka, 1997).

Safety And Hazards

4-Cyclohexylbutan-1-amine is classified as having acute toxicity (Category 4, Oral) and can cause eye irritation (Category 2) . It is harmful if swallowed and can cause serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

properties

IUPAC Name

4-cyclohexylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJLVGQKPMVHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388904
Record name 4-cyclohexylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylbutan-1-amine

CAS RN

4441-59-2
Record name 4-cyclohexylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4441-59-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylbutan-1-amine
Reactant of Route 2
4-Cyclohexylbutan-1-amine
Reactant of Route 3
4-Cyclohexylbutan-1-amine
Reactant of Route 4
4-Cyclohexylbutan-1-amine
Reactant of Route 5
4-Cyclohexylbutan-1-amine
Reactant of Route 6
4-Cyclohexylbutan-1-amine

Citations

For This Compound
1
Citations
Y Berezhanskyy - 2009 - eldorado.tu-dortmund.de
SYNTHESIS OF POLYAMINES FROM POLYOLEFINS Page 1 SYNTHESIS OF POLYAMINES FROM POLYOLEFINS Dissertation Zur Erlangung des akademischen Grades eines …
Number of citations: 6 eldorado.tu-dortmund.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.